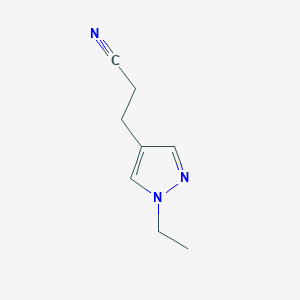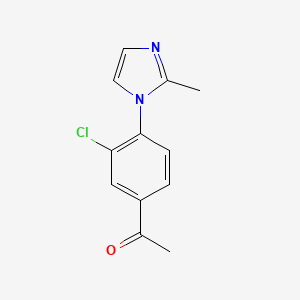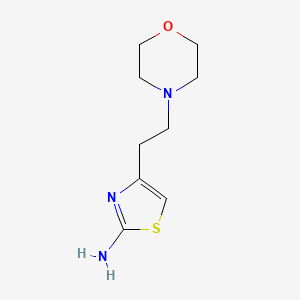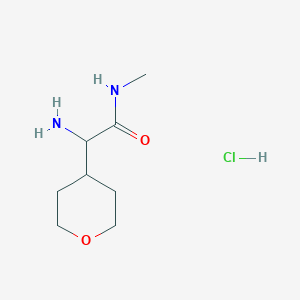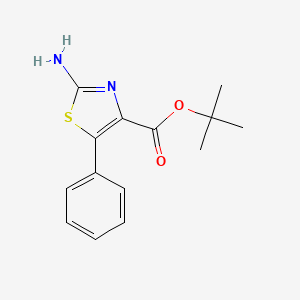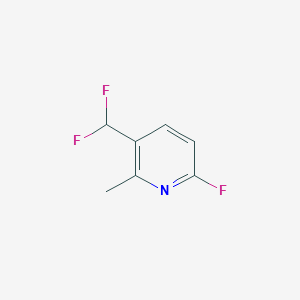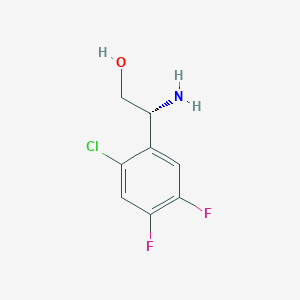![molecular formula C6H4N2O2S B13613011 Pyrazolo[3,2-b][1,3]thiazole-6-carboxylic acid](/img/structure/B13613011.png)
Pyrazolo[3,2-b][1,3]thiazole-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazolo[3,2-b][1,3]thiazole-6-carboxylic acid is a heterocyclic compound that features a fused ring system combining pyrazole and thiazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other pharmacologically active molecules. The presence of both nitrogen and sulfur atoms in the ring system contributes to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of pyrazolo[3,2-b][1,3]thiazole-6-carboxylic acid typically involves the annulation of a pyrazole ring to a thiazole ring. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For example, the condensation of a pyrazole derivative with a thioamide can lead to the formation of the desired fused ring system .
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of laboratory-scale syntheses. These methods often focus on improving yield, purity, and scalability. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Pyrazolo[3,2-b][1,3]thiazole-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Wissenschaftliche Forschungsanwendungen
Pyrazolo[3,2-b][1,3]thiazole-6-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or as a ligand for various biological targets.
Medicine: The compound’s potential pharmacological activities make it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory therapies.
Wirkmechanismus
The mechanism of action of pyrazolo[3,2-b][1,3]thiazole-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interfere with signaling pathways involved in cell proliferation and survival. The exact mechanism depends on the specific biological context and the molecular targets involved .
Vergleich Mit ähnlichen Verbindungen
Pyrazolo[3,4-d]thiazole: Another fused ring system with similar structural features but different biological activities.
Pyrazolo[4,3-b][1,4]thiazine: A related compound with a different ring fusion pattern, leading to distinct chemical properties.
Quinolinyl-pyrazoles: Compounds that combine pyrazole with quinoline, offering a different set of biological activities.
Uniqueness: Pyrazolo[3,2-b][1,3]thiazole-6-carboxylic acid is unique due to its specific ring fusion pattern and the presence of both nitrogen and sulfur atoms. This combination imparts distinct chemical reactivity and potential biological activities that are not observed in other similar compounds .
Eigenschaften
Molekularformel |
C6H4N2O2S |
|---|---|
Molekulargewicht |
168.18 g/mol |
IUPAC-Name |
pyrazolo[5,1-b][1,3]thiazole-6-carboxylic acid |
InChI |
InChI=1S/C6H4N2O2S/c9-6(10)4-3-5-8(7-4)1-2-11-5/h1-3H,(H,9,10) |
InChI-Schlüssel |
XVQBALXPVWNCFS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC2=CC(=NN21)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepine-2-carbaldehyde](/img/structure/B13612933.png)

